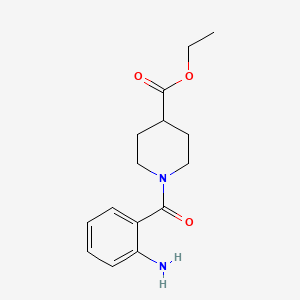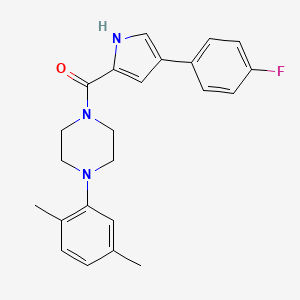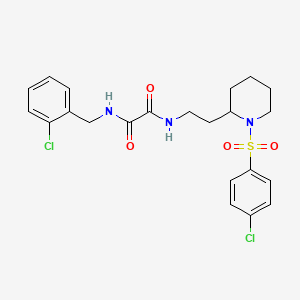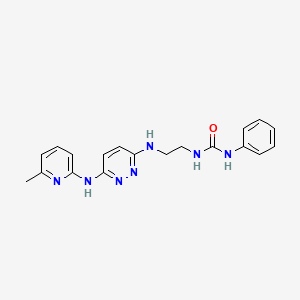
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of complex molecules, including those with diethylamino and methoxyphenoxy groups, often involves multi-step chemical processes. For instance, the synthesis of antifolate compounds, like 5,10-ethano-5,10-dideazaaminopterin, demonstrates the complexity and potential biological activity of such molecules. These compounds have been shown to inhibit dihydrofolate reductase (DHFR) and cell growth in L1210 cells, indicating their potential in cancer treatment due to their transport advantages over methotrexate for influx into L1210 cells. Their activity against murine mammary solid tumors highlights the therapeutic applications of such chemical structures in oncology (Degraw, Christie, Colwell, & Sirotnak, 1992).
Photolysis and Photoaffinity Probes
The photolysis of diazirines, such as 3-(4-tolyl)-3-(trifluoromethyl)diazirine, in the presence of various solvents, including diethylamine, results in photoinsertion products like 1-(diethylamino)-2,2,2-trifluoro-1-(4-tolyl)ethane. This process, followed by base-catalyzed elimination and hydrolysis, illustrates the reversibility of photoinsertion, which can impact the utility of such compounds in biological systems for obtaining primary sequence data. The stability of photoinsertion products in biological contexts is crucial for their application in photoaffinity probes (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).
Antimicrobial Activity
Compounds with methoxyphenoxy and dihydroxyphenyl groups have been isolated from natural sources, such as endophytic fungi, and demonstrated significant biological activities. For example, new diphenyl ether derivatives isolated from Phomopsis fukushii have shown promising anti-methicillin-resistant Staphylococcus aureus (MRSA) activity. The structural elucidation and biological evaluation of these compounds underline the potential of such chemical structures in developing new antimicrobial agents (Yang, Duan, Yang, Liu, Ye, Mi, Kong, Zhou, Yang, Hu, Li, & Li, 2019).
Corrosion Inhibition
The synthesis of α-aminophosphonic acids, such as ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, and their application as corrosion inhibitors for mild steel in acidic solutions exemplify the utility of such compounds in industrial applications. These studies not only provide insights into the structural influence on inhibition efficiency but also contribute to the development of more effective corrosion inhibitors, integrating knowledge from organic synthesis and materials science (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Eigenschaften
IUPAC Name |
1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-4-21(5-2)12-17-18(22)10-9-16(20(17)24)19(23)13-26-15-8-6-7-14(11-15)25-3/h6-11,22,24H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUNZRKZWLLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2614739.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2614743.png)

![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)


![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)


